Product packaging for 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-(Cat. No.:CAS No. 89858-77-5)

2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-

Cat. No.: B12902571
CAS No.: 89858-77-5
M. Wt: 182.22 g/mol
InChI Key: VLPQNQXSNOHYTR-UHFFFAOYSA-N
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Description

Contextualization within Oxygen Heterocyclic Chemistry

Oxygen heterocyclic compounds, which are cyclic organic compounds containing at least one oxygen atom within the ring system, represent a vast and vital area of chemistry. crsubscription.comiajpr.com These structures are fundamental building blocks of nature, forming the core of molecules like sugars, vitamins, and numerous natural products. iajpr.com By the end of 2022, a significant number of FDA-approved drugs contained at least one oxygen heterocyclic ring, with pyran and furan (B31954) rings being among the most common. crsubscription.com

The prevalence of these motifs in biologically active compounds has made them a major focus in medicinal chemistry and drug discovery. mdpi.com The fusion of different rings or the addition of substituents can significantly alter the electron density and, consequently, the physical, chemical, and biological properties of the molecule. crsubscription.comiajpr.com Benzo-fused oxygen heterocycles, for instance, are key structural units in many pharmaceuticals and natural products. nih.gov The study of these compounds, including their synthesis and reactivity, is crucial for developing new medicines and materials. mdpi.comacs.org

Structural Characteristics and Isomeric Considerations of Tetrahydropyrans

The tetrahydropyran (B127337) (THP) ring is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.org Its preferred IUPAC name is oxane. wikipedia.orgnih.gov In the gas phase, tetrahydropyran adopts a chair conformation, which is its lowest energy state. wikipedia.org

PropertyValueSource
IUPAC Name Oxane wikipedia.orgnih.gov
Synonyms Tetrahydropyran (THP), Oxacyclohexane, 1,5-Epoxypentane wikipedia.orgnist.gov
Molecular Formula C₅H₁₀O nih.gov
Molar Mass 86.13 g/mol nih.gov
Appearance Colorless liquid wikipedia.org
Boiling Point 88 °C wikipedia.org
Melting Point -45 °C wikipedia.org

Isomerism is a key feature of tetrahydropyran chemistry. The specific compound, 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-, presents several isomeric considerations:

Positional Isomerism : The substituent is attached to the C2 position of the pyran ring. This carbon is known as the anomeric carbon. The linkage is to a furanmethanol, specifically furan-3-ylmethanol, which is a positional isomer of other furanmethanols (e.g., furan-2-ylmethanol). nih.gov

Stereoisomerism : The formation of the ether bond at the C2 position creates a new chiral center. This means the (3-furanylmethoxy) group can be in either an axial or equatorial position relative to the ring, resulting in two anomers. If the starting alcohol (furan-3-ylmethanol) were chiral, the reaction would produce a mixture of diastereomers. organic-chemistry.orgthieme-connect.de The interconversion between chair conformations and the preference for axial or equatorial substitution (the anomeric effect) are critical aspects studied in carbohydrate chemistry, for which tetrahydropyran-2-ol is a model system. illinois.edu

PropertyValueSource
IUPAC Name furan-3-ylmethanol nih.gov
Synonyms 3-(Hydroxymethyl)furan, 3-Furylmethanol nih.govsigmaaldrich.com
Molecular Formula C₅H₆O₂ nih.gov
Molar Mass 98.10 g/mol sigmaaldrich.com
Boiling Point 79-80 °C / 17 mmHg sigmaaldrich.com
Density 1.139 g/mL at 25 °C sigmaaldrich.com

Significance of 2-Substituted Tetrahydro-2H-Pyran Structures in Synthetic Chemistry and Natural Product Frameworks

The 2-substituted tetrahydropyran motif is of immense importance in organic chemistry, primarily for two reasons: its role as a protecting group and its presence in a multitude of natural products. researchgate.netbohrium.com

As a Protecting Group: The structure of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- is formally a tetrahydropyranyl (THP) ether. THP ethers are one of the most common and useful protecting groups for alcohols. organic-chemistry.orgthieme-connect.de They are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran. sigmaaldrich.com

The key advantages of the THP group are:

Ease of Formation : The reaction proceeds under mild acidic conditions. youtube.com

Stability : THP ethers are robust and stable under a wide variety of non-acidic reaction conditions, including those involving strongly basic reagents, organometallics, and hydrides. organic-chemistry.orgthieme-connect.de

Ease of Cleavage : The alcohol can be readily regenerated by mild acid-catalyzed hydrolysis. youtube.com

This stability and selective removal make the THP ether an invaluable tool in multi-step organic syntheses, allowing chemists to mask a reactive alcohol group while performing transformations on other parts of a molecule.

In Natural Products: The tetrahydropyran ring is a core structural element in a vast array of biologically active natural products, especially those of marine origin. researchgate.netbohrium.comresearchgate.net Complex molecules such as the phorboxazoles, the diospongins, and many polyether antibiotics feature one or more THP rings within their frameworks. whiterose.ac.uknih.gov The specific stereochemistry of the substituents on the THP ring is often crucial for the biological activity of these natural products. Consequently, a great deal of research has been dedicated to developing stereoselective methods for the synthesis of substituted tetrahydropyrans, including strategies like Prins cyclizations, Michael reactions, and hetero-Diels-Alder reactions. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B12902571 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- CAS No. 89858-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89858-77-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(furan-3-ylmethoxy)oxane

InChI

InChI=1S/C10H14O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h4,6-7,10H,1-3,5,8H2

InChI Key

VLPQNQXSNOHYTR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=COC=C2

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2h Pyran, 2 3 Furanylmethoxy Tetrahydro Analogues

Reactivity at the Anomeric Center of Tetrahydropyrans

The anomeric carbon (C-1) of the tetrahydropyran (B127337) ring is a key locus of reactivity. Its unique position, bonded to two oxygen atoms, makes it susceptible to a range of transformations, most notably substitution reactions. The stereochemical outcome of these reactions is governed by the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric center to occupy the axial position. researchgate.netnih.govacs.org This effect arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the anti-periplanar σ* orbital of the C-1 substituent bond. nih.gov

Electrophilic Additions to Unsaturated Pyran Precursors

The synthesis of substituted tetrahydropyrans often begins with unsaturated precursors like 3,4-dihydro-2H-pyran. These precursors readily undergo electrophilic addition reactions across the double bond. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides a direct route to tetrahydropyran rings. organic-chemistry.org Similarly, 2H-pyran-2-ones, which are unsaturated lactones, can undergo electrophilic substitution reactions such as nitration and halogenation, typically at the C-3 and C-5 positions, demonstrating their quasi-aromatic character. clockss.org

A common laboratory application involves the use of 3,4-dihydro-2H-pyran to install a tetrahydropyranyl (THP) protecting group on alcohols. This acid-catalyzed reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by the alcohol nucleophile.

Table 1: Examples of Electrophilic Additions to Pyran Precursors

Precursor Reagent/Catalyst Product Type Reference
γ-Hydroxy olefin PtCl₂(P(CH₂CH₂CH₂OH)₂)₂ Substituted Tetrahydropyran organic-chemistry.org
2H-Pyran-2-one HNO₃/H₂SO₄ 3-Nitro-2H-pyran-2-one clockss.org

Nucleophilic Substitution Patterns

Nucleophilic substitution at the anomeric center of tetrahydropyran acetals is a cornerstone of carbohydrate chemistry and is critical for the formation of glycosidic bonds. researchgate.netpsu.edu These reactions can proceed through two primary mechanistic pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2)-like pathway. nih.gov The predominant mechanism and the resulting stereoselectivity are highly dependent on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the promoter or activator used. nih.govacs.orgnih.gov

SN1 Mechanism : This pathway involves the formation of an intermediate oxocarbenium ion. Such reactions are typically favored in polar solvents and with weak nucleophiles. nih.govnih.govnyu.edu The stereochemical outcome is often governed by thermodynamic and stereoelectronic factors, but selectivity can be eroded if the rate of nucleophilic addition approaches the diffusion limit. nih.gov

SN2-like Mechanism : This pathway is favored in nonpolar solvents, with strong nucleophiles, and often involves the use of activators like trimethylsilyl (B98337) triflate (TMSOTf) that generate highly reactive intermediates such as glycosyl triflates. acs.orgnih.gov These reactions generally proceed with inversion of configuration at the anomeric center. Trichloroethylene has been identified as a particularly effective nonpolar solvent for promoting SN2 selectivity in both C- and O-glycosylations. acs.orgnih.gov

Research has shown a clear correlation between the strength of the nucleophile and the reaction's stereoselectivity. As illustrated in the table below, reactions of a tetrahydropyran acetal (B89532) with weak nucleophiles yield the 1,4-trans product, consistent with an SN1 pathway. However, as the nucleophile becomes stronger, selectivity erodes, and under certain conditions favoring an SN2-like mechanism, the 1,4-cis product can become the major isomer. nih.gov

Table 2: Influence of Nucleophile Strength on Stereoselectivity of Tetrahydropyran Acetal Substitution

Entry Nucleophile Nucleophilicity (N) Product Ratio (trans:cis) Predominant Mechanism
1 Allyltrimethylsilane 4.1 >95:5 SN1
2 Enoxy silane (B1218182) 5 6.2 94:6 SN1
3 Enoxy silane 6 8.3 67:33 Mixed / SN1
4 Silyl thioketene (B13734457) acetal 7 9.0 50:50 Mixed / SN1

Data derived from studies on C4 OBn acetal 21 substitutions. nih.gov

Ring-Opening and Rearrangement Reactions of Pyran Systems

The pyran ring, particularly in its unsaturated forms, is susceptible to ring-opening and subsequent rearrangement reactions, often initiated by nucleophilic attack. clockss.org For 2H-pyran-2-one derivatives, the presence of three electrophilic centers (C-2, C-4, and C-6) makes them vulnerable to nucleophiles. These reactions typically lead to the opening of the lactone ring, followed by rearrangement to form new heterocyclic or carbocyclic systems. clockss.org

For example, base-mediated reactions can promote the ring-contraction of certain pyran systems. The 3-bromo substituted 2H-naphtho[1,2-b]pyran undergoes an addition-dehydrobromination sequence to yield a naphthofuran. hud.ac.uk A more general mechanism involves a thermal 6π-electrocyclic ring-opening of a pyran unit to form a dienone intermediate, which can then undergo further transformations. hud.ac.uk Photochemical conditions can also induce ring-contractions in specific pyran derivatives. hud.ac.uk

Cycloaddition Chemistry of Pyran-Based Substrates

Pyran derivatives can participate as either the diene or dienophile component in cycloaddition reactions, providing powerful methods for constructing complex polycyclic frameworks. rsc.orgrsc.org

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful variant of the classic [4+2] cycloaddition. sigmaaldrich.com In this reaction, an electron-deficient diene reacts with an electron-rich dienophile, the reverse of the electronic requirements of a standard Diels-Alder reaction. nih.gov This strategy has been widely used for the synthesis of various heterocyclic systems and in bioconjugation. sigmaaldrich.comrsc.org

Pyran-based systems can be engineered to participate in IEDDA reactions. For instance, 2-oxo-2H-pyran derivatives can act as the diene component, reacting with electron-rich enamines to afford substituted aromatic compounds after the cycloaddition and subsequent elimination of CO₂. acs.org This approach provides a regiospecific route to highly substituted benzoates. acs.org

Influence of Heteroatoms (e.g., Sulfur) on Reactivity

The introduction of heteroatoms, such as sulfur, into the pyran ring system significantly influences its reactivity in cycloaddition reactions. nsf.govacs.org Computational and experimental studies on the cycloaddition of 2H-pyran-2-one and its sulfur-containing analogues with strained alkynes have elucidated a clear reactivity trend. nsf.govacs.org

The reactivity is inversely correlated with the aromaticity of the heterocyclic substrate. By replacing the ring oxygen with sulfur (to give 2H-thiopyran-2-one) or the exocyclic carbonyl oxygen with sulfur (to give 2H-pyran-2-thione), the aromaticity of the ring is decreased, leading to an increase in reaction rate. nsf.govacs.org The 2H-pyran-2-thiones were found to be the most reactive in this series. nsf.govacs.org This principle also applies to the classic Diels-Alder reaction, where the greater aromatic character of pyrroles limits their reactivity compared to less aromatic furans and thiophenes. nih.gov Thiocarbonyls, in general, are known to be highly reactive dienophiles in [4+2] cycloaddition reactions for the synthesis of thiopyran derivatives. nih.gov

Table 3: Reactivity of Pyran-2-one Analogues in Cycloadditions

Substrate Heteroatom Substitution Relative Reactivity Reference
2H-Pyran-2-one None Least Reactive nsf.govacs.org
2H-Thiopyran-2-one Ring Oxygen -> Sulfur More Reactive nsf.govacs.org
2H-Pyran-2-thione Carbonyl Oxygen -> Sulfur Most Reactive nsf.govacs.org

Mechanistic Investigations of Pyran Ring Transformations

Mechanistic studies into the transformations of the pyran ring, such as those in analogues of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-, often explore the dichotomy between concerted and stepwise pathways. The specific reaction conditions and the structure of the substituents on the pyran ring can significantly influence which mechanism is favored.

A concerted reaction is a chemical process in which all bond-breaking and bond-forming steps occur within a single transition state, without the formation of any stable intermediates. mdpi.comwikipedia.org These reactions are often characterized by a high degree of stereospecificity. Pericyclic reactions, such as some cycloadditions and electrocyclic reactions, are classic examples of concerted processes. wikipedia.org

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the transition states of concerted reactions. By calculating the energy of the transition state and analyzing its geometry, chemists can gain insights into the feasibility and stereochemical outcome of a reaction.

Detailed computational studies on the thermal decomposition of dihydropyran analogues, which serve as models for pyran ring transformations, have provided valuable data on concerted mechanisms. For instance, a study on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives via a concerted, six-membered transition state has been conducted. rsc.org The analysis of these reactions provides insights into the energetics and synchronicity of the bond-breaking and bond-forming processes.

The calculated activation free energies (ΔG‡) and synchronicity values (S_y) for the thermal decomposition of these dihydropyran analogues are presented in the table below. Synchronicity is a measure of how simultaneous the bond-forming and bond-breaking processes are in the transition state, with a value of 1 representing a perfectly synchronous reaction. rsc.org

Table 1: Calculated Activation Free Energies and Synchronicity for the Thermal Decomposition of Dihydropyran Analogues rsc.org

Compound Substituent(s) Activation Free Energy (ΔG‡) (kcal/mol) Synchronicity (Sy)
3,6-dihydro-2H-pyran (DHP) None 36.94 0.903
4-methyl-3,6-dihydro-2H-pyran (MDHP) 4-Methyl 36.43 0.887

A key intermediate in many reactions involving pyran rings, particularly in analogues like 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-, is the oxocarbenium ion . This is a resonance-stabilized cation where the positive charge is delocalized between a carbon atom and an adjacent oxygen atom within the ring. The formation of an oxocarbenium ion is a common feature in the acid-catalyzed hydrolysis of tetrahydropyranyl ethers and in glycosylation reactions.

The stability of the oxocarbenium ion intermediate is crucial for the facility of the reaction. The pyran ring can adopt a half-chair or a skew-boat conformation to accommodate the sp²-hybridized carbon of the oxocarbenium ion. The substituents on the ring can also influence the stability and reactivity of this intermediate.

Computational studies, such as Natural Bond Orbital (NBO) analysis, can provide insight into the charge distribution in the transition state and can indicate the degree of oxocarbenium ion character. In the study of the thermal decomposition of dihydropyran analogues, the NBO charges on the atoms involved in the transition state were calculated.

Table 2: NBO Atomic Charges of Key Atoms in the Reactant and Transition State for Dihydropyran Decomposition rsc.org

Compound Atom Reactant Charge (qR) Transition State Charge (qTS) Change in Charge (Δq)
3,6-dihydro-2H-pyran (DHP) C2 -0.036 0.103 0.139
O1 -0.569 -0.470 0.099
4-methyl-3,6-dihydro-2H-pyran (MDHP) C2 -0.036 0.106 0.142
O1 -0.570 -0.473 0.097
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) C2 0.007 0.137 0.130

The significant change in charge on the C2 and O1 atoms in the transition state reflects the development of partial positive charge on the carbon and a decrease in the negative charge on the oxygen, which is characteristic of the formation of an oxocarbenium-like structure. rsc.org

In the context of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-, the furan (B31954) ring, being an electron-rich aromatic system, can potentially influence the stability of an adjacent oxocarbenium ion intermediate through electronic effects. The lone pairs on the furan's oxygen atom contribute to its aromaticity and can participate in conjugation. This could potentially stabilize a developing positive charge on the anomeric carbon of the pyran ring through space or through the bonding network, thereby influencing the rate and mechanism of reactions such as hydrolysis. The hydrolysis of tetrahydropyran-2-yl alkanoates, for example, has been shown to proceed via an AAl-1 mechanism, which involves the formation of a tetrahydropyran-2-yl carbonium ion (an oxocarbenium ion) in the rate-limiting step. rsc.org

Applications in Advanced Organic Synthesis: 2h Pyran, 2 3 Furanylmethoxy Tetrahydro As a Synthetic Building Block and Intermediate

Strategic Utility in the Synthesis of Complex Heterocyclic Scaffolds

The tetrahydro-2H-pyran ring is a privileged scaffold in synthetic chemistry, valued for its conformational properties and its role as a versatile synthetic precursor. Its derivatives are instrumental in constructing more complex, polycyclic heterocyclic systems, which are often the core of pharmacologically active compounds.

One notable example is the synthesis of polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, which have been evaluated as potential anticancer agents. nih.gov The synthesis of these complex motifs relies on a multi-step reaction sequence where the tetrahydropyran (B127337) ring is a foundational element. nih.gov A key transformation in this process is the Achmatowicz oxidative cyclization, which converts a furan (B31954) derivative into a dihydropyranone, the precursor to the final tetrahydropyran-fused system. nih.gov This strategy highlights how the interplay between furan and pyran chemistry can be leveraged to build intricate molecular architectures.

Furthermore, the reactivity of the THP ring enables its incorporation into other heterocyclic systems. For instance, alkoxyalkylation and hydroxyalkylation methods are widely used to attach the THP moiety to electron-rich aromatic compounds, such as indoles, to create novel derivatives. These reactions demonstrate the utility of the THP group as a building block for creating diverse molecular libraries for biological screening.

The synthesis of 2H-pyran-2-ones and their subsequent transformation into a variety of other heterocyclic compounds is another area of intense research. bohrium.com These pyran-2-one structures can undergo rearrangement reactions with different nucleophiles to form systems like pyrazoles, isoxazoles, pyridones, and benzodiazepines, showcasing the versatility of the pyran scaffold in generating chemical diversity. nih.gov

Table 1: Examples of Complex Heterocyclic Scaffolds from Pyran Derivatives

Starting Material Class Key Reaction Type Resulting Scaffold Potential Application Reference
Furan Derivatives Achmatowicz Oxidative Cyclization Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Anticancer Agents nih.gov
2H-Pyran-2-ones Rearrangement with Nucleophiles Pyridones, Pyrazoles, Benzodiazepines Pharmacologically Active Compounds nih.gov
Tetrahydropyran Precursors Alkoxyalkylation Tetrahydro-2H-pyran-2-yl-indole Bioactive Compounds

Role in the Total Synthesis of Natural Products and Analogues

The 2H-pyran ring is a structural motif found in a multitude of natural products, many of which exhibit significant biological activity. researchgate.net Consequently, derivatives of 2H-pyran and its saturated form, tetrahydro-2H-pyran, are critical intermediates in the total synthesis of these complex molecules and their analogues. researchgate.net Synthetic strategies often focus on the stereocontrolled construction of the pyran ring, as the stereochemistry is frequently crucial for the biological function of the natural product.

A versatile approach to enantiomerically pure pyran-containing natural products involves the use of chiral intermediates derived from simple starting materials like propylene (B89431) oxide. google.com These chiral building blocks can be elaborated through sequences involving reactions like Diels-Alder cycloadditions to construct complex polycyclic systems. google.com For example, this methodology has been successfully applied to the total synthesis of various fungal metabolites, including isochromanones, which feature a fused pyranone ring system. google.comrepositorioinstitucional.mx

The synthesis of natural products such as (+)-dermolactone and (-)-semixanthomegnin showcases the strategic use of pyran precursors. google.com In these syntheses, a chiral diene containing the nascent pyran structure is reacted with a suitable partner to assemble the core of the natural product. google.com The ability to access either enantiomer of the chiral building block allows for the synthesis of both enantiomers of the target natural product, which is vital for stereochemical assignment and biological evaluation. google.comrepositorioinstitucional.mx

Table 2: Selected Natural Products Featuring the Pyran/Pyranone Moiety

Natural Product Class Biological Relevance Synthetic Precursor Type Reference
(+)-Dermolactone Fungal Pigment Not specified Chiral diene google.com
(-)-Semixanthomegnin Fungal Metabolite Antibiotic, Antifungal Chiral diene google.com
(-)-Ochratoxin α Mycotoxin Component of Ochratoxin A Chiral isochromanone google.com
Hispidin Fungal Metabolite Antioxidant, Anti-inflammatory 6-styryl-4-hydroxy-2-pyrone mdpi.com

Intermediates in the Preparation of Advanced Functional Materials

Beyond their role in life sciences, tetrahydro-2H-pyran derivatives are emerging as important intermediates in the development of advanced functional materials. Their structural and electronic properties can be tailored to suit a range of applications, from liquid crystal displays to energy storage devices.

One significant application is in the field of liquid crystal compounds. acs.org Specific tetrahydro-2H-pyran derivatives are useful as components in liquid crystal compositions, particularly those requiring negative dielectric anisotropy. acs.org For these applications, the stereochemistry of the pyran ring is critical, with the trans isomer being thermodynamically more stable and generally preferred for achieving the desired liquid crystallinity. acs.org

In materials science, there is growing interest in functionalizing nanostructures with heterocyclic compounds. acs.org Theoretical studies have shown that attaching furan and pyran functional groups to carbon nanotubes can modulate their electronic properties. acs.org These functional groups can donate electrons to the nanotube, creating negatively charged regions. acs.org This property is being explored for the development of advanced materials for Li-ion batteries, where such charge characteristics could enhance the performance of anodes, and for molecular sensing applications. acs.org Furthermore, pyran derivatives are being investigated for their potential use in sensor and solar cell technologies.

The development of novel organic fluorophores is another area where pyran derivatives are proving useful. Certain 2H-pyranone derivatives have been synthesized to act as donor-acceptor (D-A) fluorophores, which are valuable for applications in bio-imaging and optoelectronics.

Industrial Synthesis Considerations for Tetrahydro-2H-Pyran Derivatives

The transition from laboratory-scale synthesis to industrial production of tetrahydro-2H-pyran derivatives necessitates the development of processes that are not only efficient and high-yielding but also cost-effective and scalable.

A key focus of industrial research is to devise synthetic routes that avoid expensive starting materials and complex purification procedures. acs.org A patented method for the industrial production of tetrahydro-2H-pyran derivatives involves the use of specific, readily accessible intermediates. acs.org This process allows for the synthesis of the target molecules through standard chemical transformations like etherification, esterification, and carbon-carbon bond-forming reactions such as the Wittig or Julia-Kocienski reactions. acs.org

Another efficient method for synthesizing certain tetrahydropyran derivatives is the Prins reaction. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. While historically used for fragrance compounds like Florol, the principles of the Prins reaction can be adapted for the synthesis of other substituted tetrahydropyrans.

Table 3: Industrial Production Strategy for Tetrahydro-2H-Pyran Derivatives

Feature Description Advantage Reference
Intermediate Strategy Use of pre-defined intermediate compounds (e.g., Compounds A, B, C in patent EP3228617A1). Allows for modular synthesis via standard reactions (etherification, Wittig, etc.). acs.org
Reaction Types Employs well-established industrial reactions. Scalability and predictable outcomes. acs.org
Cost-Effectiveness Aims to avoid expensive starting materials. Lowers overall production cost. acs.org
Stereochemical Control Method favors the formation of the thermodynamically stable trans isomer. Provides the preferred isomer for applications like liquid crystals. acs.org

Optimizing reaction conditions is crucial for maximizing yield, minimizing waste, and ensuring process safety on an industrial scale. For the synthesis of tetrahydro-2H-pyran derivatives, a significant consideration is controlling the stereoselectivity of the reactions. As the trans isomer is often the desired product due to its greater thermodynamic stability, reaction conditions are optimized to favor its formation. acs.org For example, in certain etherification reactions, the elimination side-reaction is more prevalent for the cis isomer, which can be exploited to enrich the product mixture in the trans form. acs.org

The choice of catalyst is another critical parameter. For large-scale production, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled. There is a growing trend towards using environmentally friendly catalysts and solvents. For instance, the use of simple and inexpensive catalysts like molecular iodine has been shown to be effective for the synthesis of substituted furans and pyrans under mild, solvent-free conditions.

Furthermore, modern techniques such as microwave-assisted synthesis are being explored to optimize reaction conditions. bohrium.comgoogle.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods, offering a potential avenue for more efficient industrial processes. google.com

Spectroscopic and Structural Characterization Methodologies for Pyran Containing Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the protons. Protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield. pressbooks.publibretexts.org Specifically, the anomeric proton on the tetrahydropyran (B127337) ring (at position 2) would likely appear as a distinct signal. The protons of the furan (B31954) ring have characteristic chemical shifts. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms bonded to the oxygen of the ether linkage would show characteristic downfield shifts. libretexts.org The carbons of the tetrahydropyran ring typically resonate in the range of 50-80 ppm, while the furan ring carbons would have their own distinct signals. libretexts.orgresearchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the tetrahydropyran and furan rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the tetrahydropyran ring, the ether oxygen, the methylene (B1212753) bridge, and the furan ring.

Expected ¹H and ¹³C NMR Data

While experimental data for the target molecule is unavailable, the following table presents expected chemical shift ranges based on analogous compounds found in the literature.

Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
THP Anomeric Proton (C2-H)4.5 - 5.095 - 105
THP Ring Protons (C3-H₂, C4-H₂, C5-H₂)1.4 - 2.020 - 40
THP Ring Protons (C6-H₂)3.4 - 4.060 - 70
Methylene Bridge (-O-CH₂-Furan)4.4 - 4.865 - 75
Furan Ring Protons6.3 - 7.5110 - 145
THP Ring Carbons (C3, C4, C5)20 - 40
THP Ring Carbon (C6)60 - 70
Methylene Bridge Carbon65 - 75
Furan Ring Carbons110 - 145

Note: These are estimated values and actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- , with a chemical formula of C₁₀H₁₄O₃, HRMS would be employed to confirm this composition.

The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined exact mass would be compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Expected HRMS Data

Parameter Value
Molecular FormulaC₁₀H₁₄O₃
Calculated Exact Mass [M]182.0943
Calculated Exact Mass [M+H]⁺183.1016
Calculated Exact Mass [M+Na]⁺205.0835

Note: The observed ion will depend on the ionization technique used (e.g., ESI, APCI).

X-ray Diffraction Analysis for Solid-State Molecular Architecture

This technique would be particularly valuable for determining the stereochemical relationship between the substituent at the anomeric C2 position of the tetrahydropyran ring and the rest of the ring, as well as the preferred conformation of the THP ring (e.g., chair conformation) and the relative orientation of the furan ring. While no specific crystal structure for the title compound is available, the methodology remains the gold standard for unambiguous structural elucidation in the solid phase. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. fiveable.me

Infrared (IR) Spectroscopy: The IR spectrum of 2H-Pyran, 2-(3-furanylmethoxy)tetrahydro- would be expected to show a strong, characteristic C-O stretching band for the ether linkages in the range of 1000-1300 cm⁻¹. pressbooks.publibretexts.org The presence of the furan ring would give rise to C=C and C-H stretching vibrations in the aromatic region. The C-H stretching vibrations of the saturated tetrahydropyran ring would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-O stretching vibrations are often weaker in Raman spectra compared to IR, the C=C bonds of the furan ring would likely show strong Raman signals.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
C-H (alkane on THP)Stretching2850 - 2960Medium to Strong
C-H (furan)Stretching3000 - 3100Medium
C=C (furan)Stretching1500 - 1600Medium
C-O (ether)Stretching1050 - 1150Strong
C-O-C (cyclic ether)Stretching1070 - 1150Strong

Q & A

Q. What are the standard synthetic routes for 2H-Pyran derivatives with furanyl substituents?

The synthesis of tetrahydropyran derivatives typically involves cyclization or nucleophilic substitution reactions. For example, 2-(3-furanylmethoxy)tetrahydro-2H-pyran can be synthesized via acid-catalyzed ring-opening of epoxides followed by cyclization with furanyl alcohols. Key reagents include BF₃·OEt₂ as a catalyst and allyltrimethylsilane for alkylation. Yields range from 57% to 84%, with structural validation via ¹H/¹³C NMR and mass spectrometry .

Q. How is structural characterization of this compound performed?

Characterization relies on:

  • NMR spectroscopy : Chemical shifts (δ 1.2–5.5 ppm for protons; δ 20–120 ppm for carbons) confirm stereochemistry and substituent placement.
  • Mass spectrometry (EI/CI) : Fragmentation patterns (e.g., m/z 154 for C₁₀H₁₈O derivatives) verify molecular weight.
  • Gas chromatography (GC) : Retention indices (e.g., 1,296 on DB-5 columns) assess purity .

Q. What safety protocols are critical when handling this compound?

  • GHS Classification : Category 1 eye irritant (H318).
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Handling : Use fume hoods; avoid inhalation of vapors.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for tetrahydropyran derivatives?

Copper(II)–bisphosphine catalysts (e.g., L3) enable stereocontrol. For example, (2R*,3S*,4S*) and (2S*,3S*,4S*) diastereomers are formed via oligomerization of 3,5-dimethylhex-5-en-1-ol with aldehydes. Reaction conditions (temperature, solvent polarity) influence enantiomeric excess (up to 95%) .

Q. How to resolve contradictions in reported stereochemical outcomes?

Discrepancies in diastereomer ratios (e.g., 72 vs. 73 in ) arise from:

  • Catalyst loading : Higher Cu(II) concentrations favor trans-selectivity.
  • Substrate electronics : Electron-withdrawing groups on aldehydes stabilize specific transition states.
  • Validation : Use chiral HPLC or NOESY NMR to confirm configurations .

Q. What catalytic mechanisms drive tetrahydropyran ring formation?

Proposed mechanisms involve:

  • Acid-catalyzed cyclization : Protonation of epoxides generates oxonium ions, which undergo nucleophilic attack by furanyl methoxy groups.
  • Metal-mediated pathways : Cu(II) catalysts stabilize enolate intermediates, enabling stereoselective C–O bond formation .

Q. How does this compound interact with biological targets?

  • In vitro assays : Derivatives inhibit cyclooxygenase-2 (IC₅₀ ~10 µM) via hydrogen bonding with active-site residues.
  • Structure-activity relationships (SAR) : Substituents at the 2-position (e.g., aryl groups) enhance binding affinity by 3–5× .

Methodological Recommendations

  • Optimizing stereochemistry : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s Co-salen).
  • Data validation : Cross-reference NMR with computational chemistry (DFT calculations for δ predictions) .

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